3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one
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Overview
Description
3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a morpholine group and an oxoethyl group attached to the benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with morpholine and an appropriate oxoethylating agent. One common method involves the following steps:
Starting Materials: 2-aminobenzothiazole, morpholine, and an oxoethylating agent such as ethyl chloroacetate.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or acetonitrile, under reflux conditions.
Procedure: The 2-aminobenzothiazole is first reacted with the oxoethylating agent to form an intermediate, which is then treated with morpholine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the oxoethyl group.
Substitution: Substituted benzothiazole derivatives with different functional groups replacing the morpholine group.
Scientific Research Applications
3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The morpholine group can enhance the compound’s binding affinity to these targets, while the benzothiazole core can participate in various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate: A similar compound with a thiazolidinone ring instead of a benzothiazole ring.
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: A compound with a benzaldehyde group instead of a benzothiazole ring.
Uniqueness
3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one is unique due to its specific combination of a benzothiazole ring with a morpholine and oxoethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-12(14-5-7-18-8-6-14)9-15-10-3-1-2-4-11(10)19-13(15)17/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCAHYUISQHMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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